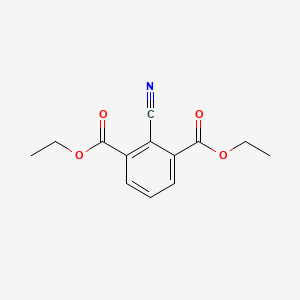
2-(4-(Benzyloxy)-3-(bromomethyl)phenyl)-N-(tert-butyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Benzyloxy)-3-(bromomethyl)phenyl)-N-(tert-butyl)acetamide is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-3-(bromomethyl)phenyl)-N-(tert-butyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a benzyloxy-substituted phenyl compound, followed by acylation with tert-butyl acetamide. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Benzyloxy)-3-(bromomethyl)phenyl)-N-(tert-butyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide compound, while oxidation may produce a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
2-(4-(Benzyloxy)-3-(bromomethyl)phenyl)-N-(tert-butyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in organic synthesis.
Materials Science: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-(Benzyloxy)-3-(bromomethyl)phenyl)-N-(tert-butyl)acetamide involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-(Benzyloxy)-3-(chloromethyl)phenyl)-N-(tert-butyl)acetamide
- 2-(4-(Benzyloxy)-3-(iodomethyl)phenyl)-N-(tert-butyl)acetamide
Uniqueness
The uniqueness of 2-(4-(Benzyloxy)-3-(bromomethyl)phenyl)-N-(tert-butyl)acetamide lies in its bromomethyl group, which offers distinct reactivity compared to its chloro- and iodo- counterparts. The bromomethyl group provides a balance between reactivity and stability, making it suitable for various synthetic applications.
Eigenschaften
Molekularformel |
C20H24BrNO2 |
|---|---|
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
2-[3-(bromomethyl)-4-phenylmethoxyphenyl]-N-tert-butylacetamide |
InChI |
InChI=1S/C20H24BrNO2/c1-20(2,3)22-19(23)12-16-9-10-18(17(11-16)13-21)24-14-15-7-5-4-6-8-15/h4-11H,12-14H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
CRMDITXQIHJHGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


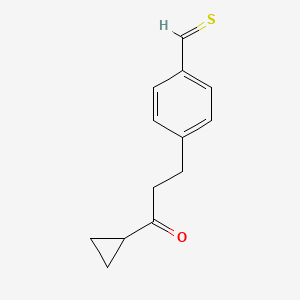
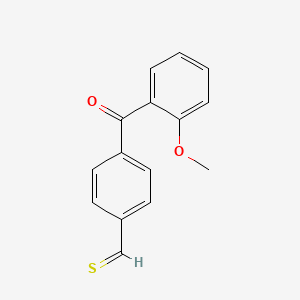
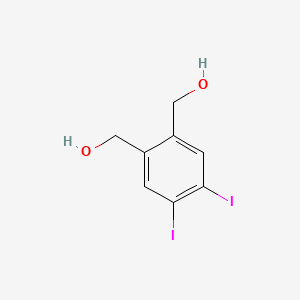

![[1,2,4]Triazolo[1,5-b][1,2,4]triazine](/img/structure/B13092607.png)
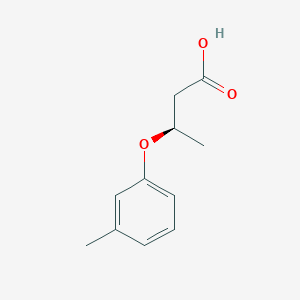
![N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B13092627.png)
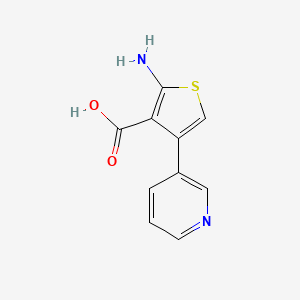
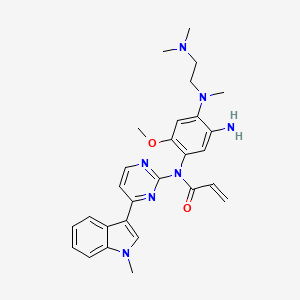
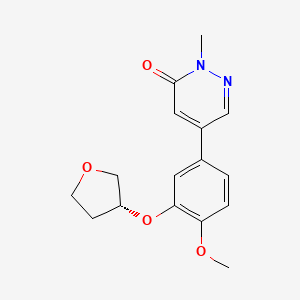

![5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride](/img/structure/B13092655.png)
